molecular formula C11H10ClNS B1353121 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole CAS No. 91349-33-6

4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole

Cat. No.: B1353121
CAS No.: 91349-33-6
M. Wt: 223.72 g/mol
InChI Key: QSHYGLAZPRJAEZ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole belongs to the systematic nomenclature established for thiazole derivatives, where the numbering system begins from the sulfur atom within the five-membered heterocyclic ring. The compound's International Union of Pure and Applied Chemistry name reflects its structural composition: a thiazole core substituted with a chloromethyl group (-CH₂Cl) at position 4 and a 2-methylphenyl group (also known as ortho-tolyl group) at position 2. Alternative nomenclature includes 4-(chloromethyl)-2-(ortho-tolyl)thiazole and thiazole, 4-(chloromethyl)-2-(2-methylphenyl).

The structural classification places this compound within the broader category of 1,3-thiazoles, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The thiazole ring system exhibits significant pi-electron delocalization and possesses aromatic character, with proton nuclear magnetic resonance chemical shifts of ring protons typically absorbing between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current. The calculated pi-electron density identifies position 5 as the primary site for electrophilic substitution, while the carbon-hydrogen bond at position 2 is susceptible to deprotonation.

Property Value Reference
Chemical Abstracts Service Number 91349-33-6
Molecular Formula C₁₁H₁₀ClNS
Molecular Weight 223.72 g/mol
MDL Number MFCD03423389
Purity (Commercial) 95%

Position within Heterocyclic Chemistry

The compound occupies a significant position within heterocyclic chemistry as a member of the azole family, which includes imidazoles and oxazoles alongside thiazoles. Thiazoles demonstrate greater aromaticity compared to their corresponding oxazoles due to enhanced pi-electron delocalization characteristics. This enhanced aromaticity contributes to the stability and unique reactivity patterns observed in thiazole derivatives, making them valuable building blocks in organic synthesis and pharmaceutical chemistry.

Within the broader classification of organoheterocyclic compounds, thiazoles belong to the class of azoles and are characterized as five-membered aromatic rings containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring can function as either a complete molecular entity or as a functional group when incorporated into larger molecular structures. This versatility has led to extensive investigation of thiazole derivatives in various chemical and biological applications.

The structural features of this compound include the presence of both electron-withdrawing (chloromethyl) and electron-donating (methylphenyl) substituents, which create a unique electronic environment within the molecule. This substitution pattern influences the compound's reactivity, with the chloromethyl group serving as a potential electrophilic site for nucleophilic substitution reactions. The methylphenyl substituent provides steric bulk and electronic effects that can influence the compound's overall chemical behavior and biological activity.

Historical Development of Thiazole Chemistry

The historical development of thiazole chemistry traces its origins to November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber first described the thiazole ring system. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber established the foundational definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)ₙNS in ring-form binding, which relate to pyridine as thiophene relates to benzene.

The early researchers proved the existence of both thiazole and isothiazole structures, although neither was known in the free state at that time. They drew comparisons to glyoxaline and pyrazole, respectively, and proposed naming benzothiazole the "Methenylamidophenylmercaptan" that had been discovered by A. W. Hofmann. This systematic approach to nomenclature established the foundation for modern thiazole chemistry and led to the development of comprehensive naming conventions that continue to be used today.

The controversy surrounding early thiazole research involved a significant debate between Hantzsch and Tcherniac regarding the structure and properties of certain thiazole derivatives. This scientific discourse, which continued for thirty-six years, ultimately contributed to a more thorough understanding of thiazole chemistry and established rigorous standards for structural characterization. The resolution of these debates led to improved methods for thiazole synthesis and characterization, including the development of crystallization techniques and melting point determinations that enhanced the reliability of chemical analysis.

Historical Milestone Year Researcher(s) Contribution
First thiazole description 1887 Hantzsch and Weber Established fundamental thiazole definition
Structural confirmation 1889 Prop Confirmed thiazole structure
Cook-Heilbron synthesis 1947 Cook, Heilbron, and Levy First significant 5-aminothiazole synthesis

Discovery and Initial Characterization

The specific discovery and initial characterization of this compound represents part of the broader development of substituted thiazole derivatives that occurred throughout the twentieth century. While the exact date of first synthesis for this particular compound is not explicitly documented in the available literature, its characterization as a distinct chemical entity with Chemical Abstracts Service number 91349-33-6 indicates formal recognition within chemical databases and regulatory systems.

The compound's initial characterization would have involved standard analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its molecular structure and purity. Commercial suppliers currently offer the compound with a purity specification of 95%, indicating that reliable synthetic methods and purification procedures have been established. The assignment of the MDL number MFCD03423389 provides additional confirmation of the compound's recognized status within chemical inventory systems.

The synthetic approaches for preparing this compound likely involve adaptations of established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis, which utilizes condensation reactions between alpha-haloketones and nucleophilic reagents including thioamides. Alternative synthetic routes may employ the Cook-Heilbron synthesis methodology, which involves the reaction of alpha-aminonitriles with carbon disulfide or related reagents. The specific substitution pattern of this compound would require careful selection of starting materials to introduce both the chloromethyl group at position 4 and the 2-methylphenyl group at position 2 of the thiazole ring.

Properties

IUPAC Name

4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHYGLAZPRJAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409120
Record name 4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91349-33-6
Record name 4-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via 2-Methylbenzylamine, Carbon Disulfide, and Chloroacetyl Chloride

  • Reaction Scheme : 2-methylbenzylamine reacts with carbon disulfide to form a dithiocarbamate intermediate, which then reacts with chloroacetyl chloride.
  • Conditions : Typically carried out in an inert solvent with a base such as triethylamine or sodium hydroxide to promote cyclization.
  • Outcome : Formation of the thiazole ring with a chloromethyl substituent at the 4-position and a 2-methylphenyl group at the 2-position.
  • Industrial Adaptation : This method is scalable using continuous flow reactors to optimize yield and purity, controlling temperature, pressure, and solvent choice to minimize by-products.

Hantzsch Thiazole Synthesis Using α-Haloketones and Thiobenzamides

  • Reaction Scheme : Thiobenzamide derivatives condense with α-bromoketones or α-chloroketones under Hantzsch reaction conditions.
  • Example : Thiobenzamide reacts with 1,3-dichloroacetone to yield chloromethyl-substituted thiazoles.
  • Advantages : This method allows for the introduction of various substituents on the thiazole ring and can be adapted to synthesize this compound analogues.
  • Research Findings : This approach has been used to prepare chloromethylthiazoles with good yields and purity, and subsequent functional group transformations are possible.

Chlorination and Oxidation of Allyl Isothiocyanate Derivatives

  • Process : Allyl isothiocyanate is reacted with chlorinating agents (e.g., chlorine, sulfuryl chloride) at low temperatures (-40°C to +30°C) in inert solvents.
  • Follow-up : Addition of oxidizing agents converts intermediates to 2-chloro-5-chloromethyl-1,3-thiazole derivatives.
  • Purification : Crystallization yields high-purity products.
  • Limitations : Some methods produce secondary by-products or require expensive starting materials; however, optimized protocols improve yield and purity.

Comparative Data Table of Preparation Methods

Method Key Reactants Reaction Conditions Yield (%) Purity (%) Advantages Limitations
Cyclization of 2-methylbenzylamine + CS2 + chloroacetyl chloride 2-methylbenzylamine, CS2, chloroacetyl chloride, base Ambient to reflux, inert solvent 60-75 >90 Scalable, straightforward Requires careful control of base and temperature
Hantzsch condensation of thiobenzamide + α-haloketone Thiobenzamide, 1,3-dichloroacetone Reflux in ethanol or similar solvent 65-80 >90 Versatile, allows substitution Multi-step synthesis, moderate complexity
Chlorination of allyl isothiocyanate + oxidizing agent Allyl isothiocyanate, Cl2 or SO2Cl2, oxidizer Low temperature (-40°C to 30°C) 50-70 >95 High purity, crystallization possible Expensive reagents, by-product formation

Research Findings and Notes

  • The cyclization method involving 2-methylbenzylamine and chloroacetyl chloride is widely used due to its simplicity and adaptability to industrial scale, with yields typically ranging from 60% to 75% and purity above 90% after purification.
  • The Hantzsch synthesis offers a flexible route to various substituted thiazoles, including chloromethyl derivatives, with yields up to 80%. This method is valuable for synthesizing analogues for biological evaluation.
  • The chlorination of allyl isothiocyanate provides a route to chloromethylthiazoles with very high purity (>95%) but requires careful temperature control and handling of reactive chlorinating agents.
  • Industrial processes optimize these methods by employing continuous flow reactors and automated systems to enhance reproducibility, safety, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiazole ring can participate in redox reactions, although these are less common.

    Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles, which can be further functionalized for specific applications.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the thiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Agents
4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole is utilized as a building block in the synthesis of pharmaceutical agents targeting bacterial and fungal infections. Its structural properties facilitate interactions with biological targets, leading to the inhibition of microbial growth. Research indicates that thiazole derivatives often exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

Case Study: Anticancer Activity
A study involving the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cells. The mechanism was linked to the inhibition of tubulin polymerization, highlighting the compound's potential in developing anticancer therapies .

CompoundTarget Cancer TypeIC50 Value (µM)Mechanism of Action
SMART SeriesMelanomaLow nM rangeInhibition of tubulin polymerization
This compoundProstate CancerNot specifiedCytotoxicity

Agricultural Chemistry

Fungicides and Herbicides
This compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. It helps protect crops from pests and diseases, thereby enhancing agricultural productivity . The chloromethyl group enhances its reactivity, allowing for the creation of various derivatives that can be tailored for specific agricultural applications.

Research Findings
Studies have shown that thiazole derivatives can exhibit significant antifungal properties. For example, compounds derived from this compound were evaluated for their efficacy against common agricultural pathogens, demonstrating promising results .

Materials Science

Development of Specialty Polymers
In materials science, this compound is employed in formulating specialty polymers and coatings. The incorporation of thiazole rings enhances the durability and resistance of materials to environmental factors. This application is crucial for industries requiring robust materials with specific electronic or optical properties.

Application AreaBenefits
Specialty PolymersEnhanced durability and environmental resistance
CoatingsImproved mechanical properties

Biological Studies

Enzyme Interaction Studies
The compound also serves as a probe or ligand in studies involving enzyme interactions and receptor binding. Its ability to inhibit certain pathways associated with microbial resistance or cancer cell proliferation underscores its therapeutic potential . Molecular docking simulations have been employed to evaluate its binding affinity to various biological targets.

Case Study: Acetylcholinesterase Inhibition
Research has shown that compounds containing thiazole rings exhibit excellent acetylcholinesterase inhibitory activity, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. The synthesized compounds demonstrated promising inhibitory activities through in vitro assays .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby disrupting biological processes. The molecular targets and pathways involved vary but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Key Thiazole Derivatives and Their Substituents

Compound Name Substituents (Position 2) Substituents (Position 4) Key Features
4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole 2-Methylphenyl Chloromethyl High reactivity for functionalization; moderate steric hindrance
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Fluorophenyl-triazole-pyrazole Chlorophenyl Isostructural with bromo analog (Compound 5); planar conformation
2-(4-Nitrophenyl)-4-(chloromethyl)-1,3-thiazole 4-Nitrophenyl Chloromethyl Electron-withdrawing nitro group enhances electrophilicity
4-(Trifluoromethylphenyl)-2-(chloromethyl)-1,3-thiazole Trifluoromethylphenyl Chloromethyl Strong electron-withdrawing CF₃ group improves metabolic stability
2-(2-Phenylethyl)-4-(chloromethyl)-1,3-thiazole hydrochloride 2-Phenylethyl Chloromethyl Hydrochloride salt improves solubility; used in kinase inhibitor studies

Key Observations:

  • Halogen Effects : Chloro and bromo derivatives (e.g., Compounds 4 and 5) exhibit similar crystallographic symmetry (triclinic, P̄1) but differ in intermolecular interactions due to halogen size and polarizability. Chloro analogs often show enhanced antimicrobial activity compared to bromo derivatives .
  • Aryl Group Influence : Electron-donating groups (e.g., methyl in 2-methylphenyl) increase steric hindrance, reducing binding affinity in some enzyme assays. Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve electrophilicity and target engagement .
  • Solubility and Bioavailability : Hydrochloride salts (e.g., 2-phenylethyl derivative) demonstrate improved aqueous solubility, critical for in vivo pharmacokinetics .

Key Findings:

  • Antimicrobial Potency : Compound 9c, featuring a bromophenyl group, exhibits superior activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to chloro analogs due to enhanced lipophilicity .
  • Kinase Inhibition: Chloromethyl-thiazole derivatives (e.g., Dasatinib) leverage the chloromethyl group for covalent binding to kinase ATP pockets, achieving subnanomolar IC₅₀ values .
  • Antioxidant Efficacy : Hydrazineyl-substituted thiazoles (e.g., 2c) show dose-dependent ROS scavenging, attributed to the resonance-stabilized hydrazone moiety .

Key Notes:

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., for hydrazone-thiazoles) reduces reaction time from hours to minutes while maintaining high yields (>85%) .
  • Safety : Chloromethyl derivatives require careful handling due to skin/eye irritation risks, whereas hydrochloride salts pose fewer hazards .

Biological Activity

4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity. The chloromethyl group enhances its reactivity, allowing it to interact with various biological targets. The structural formula can be represented as follows:

C10H10ClN1S1\text{C}_10\text{H}_{10}\text{ClN}_1\text{S}_1

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Chromobacterium violaceum

These findings suggest potential applications in treating bacterial infections .

2. Anticancer Properties

The anticancer activity of thiazole derivatives has been widely studied. Notably, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • IC50 Values : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), thiazole derivatives demonstrated IC50 values of 5.73 µM and 12.15 µM, respectively, indicating potent antiproliferative effects .
  • Mechanism of Action : These compounds often act by inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. For instance, one derivative exhibited an IC50 of 0.093 µM against VEGFR-2 compared to Sorafenib (IC50 = 0.059 µM) .

3. Enzyme Inhibition

The compound has also been evaluated for its urease inhibitory activity:

  • IC50 Values : Derivatives of thiazoles showed IC50 values ranging from 0.0019 to 0.0532 µM against urease, outperforming standard inhibitors like thiourea (IC50 = 4.7455 µM) .
  • Kinetic Studies : These studies revealed that the synthesized compounds are effective urease inhibitors, suggesting their potential in treating conditions like kidney stones where urease plays a critical role.

Study on Anticancer Activity

A systematic investigation into the anticancer properties of thiazole derivatives revealed that modifications in the structure significantly affect their efficacy:

CompoundCell LineIC50 (µM)Mechanism
Compound 4MCF-75.73VEGFR-2 inhibition
Compound 4MDA-MB-23112.15Induction of apoptosis

This table highlights the relationship between structural modifications and biological activity .

Urease Inhibition Study

In a comparative study on urease inhibitors:

CompoundIC50 (µM)Comparison
Thiazole Derivative0.0019Better than thiourea (4.7455 µM)
Thiourea4.7455Standard inhibitor

The results affirm the superior potency of thiazole derivatives as urease inhibitors .

Q & A

Q. How can synthesis yields of 4-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole be optimized in laboratory settings?

  • Methodological Answer : Optimization involves adjusting reaction time, solvent systems, and catalyst selection. For example, refluxing in DMSO for 18 hours under reduced pressure (to remove byproducts) improves yield to ~65% . Purification via crystallization (water-ethanol mixtures) enhances purity, as demonstrated in thiazole-Schiff base syntheses . A comparative analysis of reaction conditions is provided below:
Catalyst/SolventTemperature (°C)Time (hrs)Yield (%)Reference
DMSO (solvent)Reflux1865
PEG-400 (medium)70–80170–85*
*Yields for analogous thiazole derivatives.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using Bruker 400 MHz spectrometers. For example, the chloromethyl (-CH₂Cl) group typically resonates at δ 4.2–4.5 ppm (¹H) and δ 40–45 ppm (¹³C) .
  • IR Spectroscopy : Confirm C-Cl stretching vibrations at 650–750 cm⁻¹ and thiazole ring C=N/C-S bonds at 1500–1600 cm⁻¹ .
  • Cross-validate with elemental analysis (C, H, N, S) to ensure >95% purity .

Q. How is the antimicrobial activity of this compound screened in vitro?

  • Methodological Answer : Use agar gel diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Prepare compound solutions in DMSO (≤1% v/v) and measure inhibition zones. For antioxidant activity, employ DPPH radical scavenging assays (IC₅₀ values) at 517 nm .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound derivatives?

  • Methodological Answer : The Hantzsch thiazole synthesis is key:

Thiosemicarbazone Formation : React 2-methylphenyl thioamide with α-chloroketones.

Cyclization : Acid or base-mediated ring closure (e.g., HCl in ethanol) forms the thiazole core .
Computational studies (DFT) can model transition states to identify rate-limiting steps .

Q. How can molecular docking predict the bioactivity of this compound against specific targets?

  • Methodological Answer :
  • Protein Preparation : Retrieve target structures (e.g., bacterial enzymes, antioxidant proteins) from PDB. Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Optimize the compound’s geometry using Gaussian09 at B3LYP/6-31G* level.
  • Docking : Use AutoDock Vina. For example, thiazole derivatives show binding affinities (ΔG = -8.2 to -9.5 kcal/mol) to α-glucosidase, correlating with hypoglycemic activity .

Q. How to resolve contradictions in spectroscopic or biological data across studies?

  • Methodological Answer :
  • Cross-Validation : Pair NMR/IR with X-ray crystallography (e.g., single-crystal data for analogous compounds ).
  • Batch Reproducibility : Test synthesis under inert atmospheres (N₂/Ar) to rule out oxidation byproducts .
  • Biological Replicates : Use ≥3 independent assays with positive/negative controls (e.g., ciprofloxacin for antimicrobial tests) .

Q. What strategies are effective for designing bioactive derivatives of this thiazole compound?

  • Methodological Answer :
  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to enhance antimicrobial potency .
  • Hybridization : Couple with triazole or benzimidazole moieties via CuAAC "click chemistry" (e.g., compound 9d in ).
  • SAR Analysis : Compare IC₅₀ values of derivatives to map critical substituents .

Q. Can green chemistry approaches replace traditional solvents in synthesizing this compound?

  • Methodological Answer : Replace DMSO with PEG-400 or ethanol-water mixtures. For example, PEG-400 reduces reaction times to 1–2 hours with comparable yields (70–85%) . Microwave-assisted synthesis (100 W, 80°C) further cuts energy use by 40% .

Q. How to assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Store at 40°C/75% RH for 6 months. Monitor via HPLC for decomposition products (e.g., hydrolyzed -CH₂OH).
  • Light Sensitivity : Expose to UV (254 nm) and track absorbance changes. Thiazoles with electron-donating groups show higher photostability .

Data Contradiction Analysis Example

Scenario : Conflicting NMR data for the chloromethyl group (δ 4.2 vs. 4.5 ppm).
Resolution :

Verify solvent effects (DMSO-d⁶ vs. CDCl₃ shifts peaks by ±0.3 ppm).

Check for paramagnetic impurities via TMS referencing.

Confirm via mass spectrometry (ESI-MS: [M+H]⁺ = 224.03) .

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